3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride
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Overview
Description
3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like acetic acid and catalysts such as sodium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines .
Scientific Research Applications
3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets 3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride apart is its unique combination of a thiazole ring with a carbamoyl and propanoic acid moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H13ClN2O3S |
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Molecular Weight |
264.73 g/mol |
IUPAC Name |
4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3S.ClH/c1-5-6(2)15-9(10-5)11-7(12)3-4-8(13)14;/h3-4H2,1-2H3,(H,13,14)(H,10,11,12);1H |
InChI Key |
DOYUIEDWZMTKOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC(=O)O)C.Cl |
Origin of Product |
United States |
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